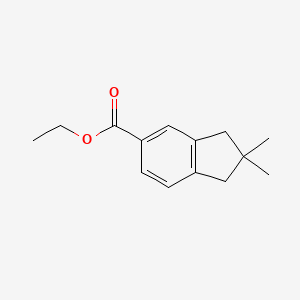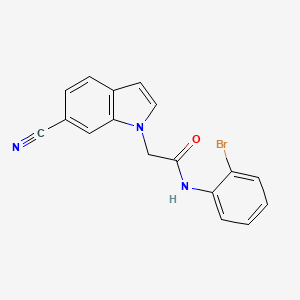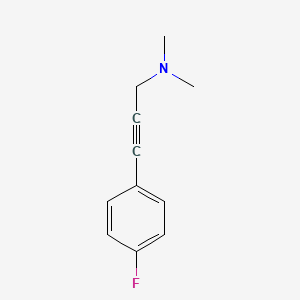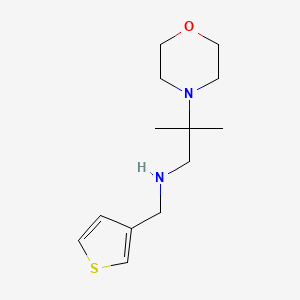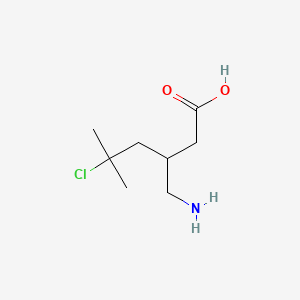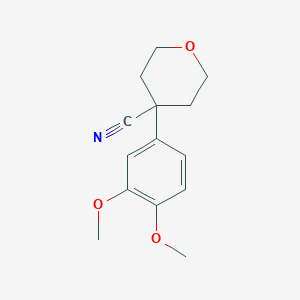
4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound that features a tetrahydropyran ring substituted with a 3,4-dimethoxyphenyl group and a nitrile group
Méthodes De Préparation
The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with 2,2’-dichlorodiethyl ether in the presence of sodium amide in toluene . An alternative method involves using DMF and NaOH instead of toluene and sodium amide . The nitrile group can be reduced using lithium aluminum hydride in THF to yield the corresponding amine .
Analyse Des Réactions Chimiques
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive compounds, including isoquinoline derivatives with potential antitumor, antibacterial, and anticonvulsant activities.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly those containing tetrahydropyran and isoquinoline rings.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile largely depends on its derivatives and the specific biological targets they interact with. For instance, isoquinoline derivatives synthesized from this compound may exert their effects by interacting with various enzymes and receptors in the body, leading to a range of physiological activities .
Comparaison Avec Des Composés Similaires
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
Tetrahydro-2H-pyran-4-carbonitrile: This compound lacks the 3,4-dimethoxyphenyl group, making it less complex and potentially less bioactive.
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide: This derivative has a carboxamide group instead of a nitrile group, which may alter its reactivity and biological activity.
The unique combination of the tetrahydropyran ring, 3,4-dimethoxyphenyl group, and nitrile group in this compound makes it a valuable compound for various applications in chemistry and biology.
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H17NO3/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
XDYRYWFZHIQUJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CCOCC2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


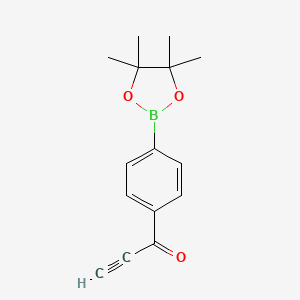
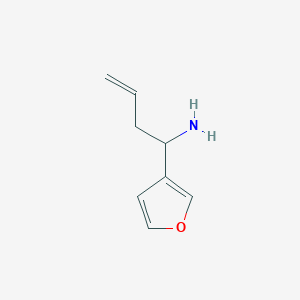
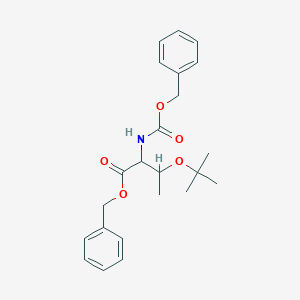
![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
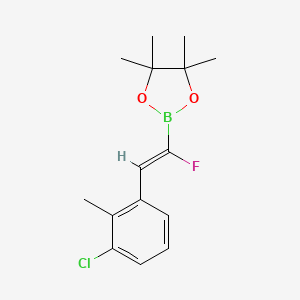

![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
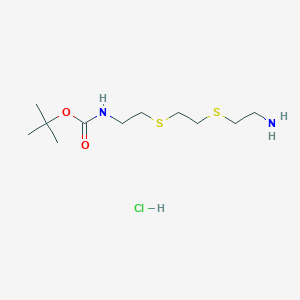
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
